molecular formula C15H16O3 B162232 Cannabispirenone A CAS No. 63213-00-3

Cannabispirenone A

Cat. No. B162232
CAS RN: 63213-00-3
M. Wt: 244.28 g/mol
InChI Key: MVYJADZNMQXLJB-HNNXBMFYSA-N
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Description

Cannabispirenone A is a natural product with the molecular formula C15H16O3 and a molecular weight of 244.29 g/mol . It is a type of phenol and is typically found in the form of a powder . It is sourced from the herbs of Thailand Cannabis .


Synthesis Analysis

The synthesis of Cannabispirenone A has been accomplished through an efficient asymmetric process . The absolute configuration of the (+)-Cannabispirenone A is assigned as R . The synthesis process involves several steps including the conversion of p-tolylsulphonylmethyl isocyanide into the 1-nitrite, alkylation with 1-iodo-3,3-ethylenedioxybutane, deacetalisation, and spirocyclisation .


Molecular Structure Analysis

The molecular structure of Cannabispirenone A has been determined through 1H NMR spectroscopy . The absolute configuration of the (+)-Cannabispirenone A is assigned as R .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Cannabispirenone A include the conversion of p-tolylsulphonylmethyl isocyanide into the 1-nitrite, alkylation with 1-iodo-3,3-ethylenedioxybutane, deacetalisation, and spirocyclisation . The product, O-Methylcannabispirenone, can be demethylated to give Cannabispirenone A by lithium 1,1-dimethylethanethiolate .


Physical And Chemical Properties Analysis

Cannabispirenone A is a type of phenol and is typically found in the form of a powder . It has a molecular weight of 244.29 g/mol .

Scientific Research Applications

  • Anti-inflammatory Properties : Cannabispirenone A, along with other bibenzyls in Cannabis sativa, such as cannabispiranol, has been studied for its effects on inflammation. The related compound Canniprene was found to inhibit the production of pro-inflammatory eicosanoids significantly via the 5-lipoxygenase pathway and affect prostaglandin generation. However, Cannabispirenone A was less active in these bioassays (Allegrone et al., 2017).

  • Genomic Studies in Cannabis sativa : Although not directly focusing on Cannabispirenone A, genomic research in Cannabis sativa has led to the discovery of numerous bioactive compounds and their biosynthetic pathways, which could include Cannabispirenone A. This research is crucial for understanding the plant's therapeutic potential and for the development of new applications (Massimino, 2017).

  • Biotechnological Applications : The review by Andre et al. (2016) discusses the potential of Cannabis sativa as a source of phytochemicals, including cannabinoids and other compounds like Cannabispirenone A. It emphasizes the use of biotechnological methods, like genetic engineering and tissue culture, to enhance the production and bioactivity of these compounds (Andre, Hausman, & Guerriero, 2016).

  • Extraction of Bioactive Compounds : The extraction techniques for medicinal Cannabis, which would include compounds like Cannabispirenone A, are critical for their therapeutic applications. A comprehensive review by Al Ubeed et al. (2022) outlines the major bioactive compounds in Cannabis and discusses critical factors affecting extraction yields, emphasizing the need for sustainable and effective extraction methods (Al Ubeed et al., 2022).

properties

IUPAC Name

4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h3,6,8-9,17H,2,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYJADZNMQXLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)O)C3(CCC(=O)C=C3)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30979230
Record name 7'-Hydroxy-5'-methoxy-2',3'-dihydrospiro[cyclohex-2-ene-1,1'-inden]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cannabispirenone A

CAS RN

63213-00-3
Record name Cannabispirenone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063213003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7'-Hydroxy-5'-methoxy-2',3'-dihydrospiro[cyclohex-2-ene-1,1'-inden]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
F Pollastro, A Minassi, LG Fresu - Current medicinal chemistry, 2018 - ingentaconnect.com
… The po mode coupling of 3,4’-dihydroxy-5-methoxy bibenzyl 34, after one-electron oxidation, leads to cannabispiradienone 38 (step e) and successive reduction to cannabispirenoneA …
Number of citations: 167 www.ingentaconnect.com
L Crombie, P Tuchinda, MJ Powell - Journal of the Chemical Society …, 1982 - pubs.rsc.org
… route, finally deprotecting by boron trichloride, gives cannabispirenone-A (2) in 21% overall yield. … Hydrogenation of synthetic cannabispirenone-A gives cannabispirone (4), reduced by …
Number of citations: 25 pubs.rsc.org
NR Natale, BE Marron, EJ Evain… - Synthetic …, 1984 - Taylor & Francis
… Abstract: An efficient asymmetric synthesis of cannabispirenone-A (la) has been accomplished. The absolute configuration of the (+)-(la) is assigned as 8. … Recently …
Number of citations: 12 www.tandfonline.com
L Crombie, W Mary, L Crombie - Synthetic Communications, 1985 - Taylor & Francis
… We wish to point out that our work,3 which has been overlooked, shows that cannabispirenone-A from Thailand high A1-THC strain Cannabis occurs as a mixture of (k) …
Number of citations: 1 www.tandfonline.com
M Braun, B Meyer… - European Journal of …, 2002 - Wiley Online Library
… According to known procedures, the dimethyl ether 1c can be converted into the nonhallucinogenic natural products cannabispirenone A (1a) and B (1b). The enantiomeric excess of …
L Crombie, WML Crombie - Journal of the Chemical Society, Perkin …, 1982 - pubs.rsc.org
… As isolated by our procedure cannabispirenone-A had mp … crystallisation (*)cannabispirenone-A of zero rotation was … Cannabispirenone-A was isolated from Thailand Cannabis at …
Number of citations: 58 pubs.rsc.org
AH Cahyana, L Alfiandri, B Ardiansah - AIP Conference Proceedings, 2020 - pubs.aip.org
… Spiro compounds present in natural products such as analgesic morphine, the antibiotic monensin, cannabispirenone A, and alkaloid citrinalin A. In regards to the spiro compound’s …
Number of citations: 6 pubs.aip.org
L Crombie, MJ Powell, P Tuchinda - Tetrahedron Letters, 1980 - Elsevier
An efficient route to the O -protected spirenones (2c) and (2d) is described: from these, the five known natural spirans of cannabis, ie cannabispiradienone (1a), cannabispirenone-A (2a)…
Number of citations: 11 www.sciencedirect.com
FS El-Feraly, YM Chan - Journal of Natural Products, 1981 - ACS Publications
… Cannabispiran (Cannabispirone)(1) and dehydrocannabispiran (Cannabispirenone-A)(2) are among themajor spiroindans reported (1) to occur in the leaves of Cannabis sativa (…
Number of citations: 14 pubs.acs.org
J Novák, CA Salemink - Journal of the Chemical Society, Perkin …, 1982 - pubs.rsc.org
… exemplified with other substrates-by thiolates lo or trimethylsilyl iodide,ll as well as by the conversion of O-methylcannabispirenone into cannabispirenone-a (lc) by lithium t-butyl sulhide.…
Number of citations: 14 pubs.rsc.org

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